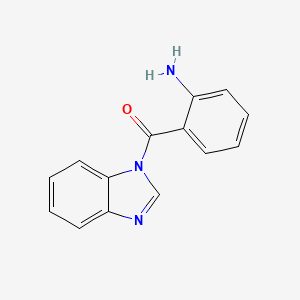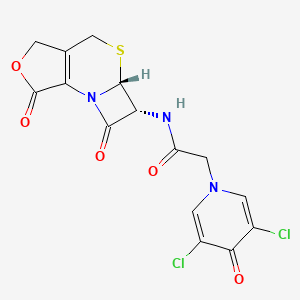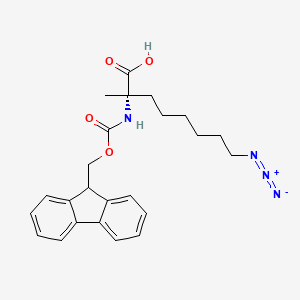
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an azido group, and a methyloctanoic acid backbone. This compound is primarily used in peptide synthesis due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the corresponding protected amino acid.
Azidation: Sodium azide (NaN3) is used to introduce the azido group.
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group during subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The key steps involve:
- Large-scale azidation using sodium azide.
- Efficient introduction of the Fmoc group.
- Purification and isolation of the final product as a crystalline solid, ensuring stability and long shelf-life .
化学反应分析
Types of Reactions
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid undergoes several types of chemical reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Deprotection Reactions: The Fmoc group can be removed using piperidine, revealing the free amino group.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation.
Isobutoxycarbonyl Chloride (IBC-Cl): Used in the mixed anhydride method.
Piperidine: Used for Fmoc deprotection.
Major Products
Amine Derivatives: Formed by reducing the azido group.
Free Amino Acid: Obtained after Fmoc deprotection.
科学研究应用
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its stability and reactivity.
Bioconjugation: The azido group allows for click chemistry reactions, facilitating the attachment of various biomolecules.
Medicinal Chemistry: Used in the development of peptide-based drugs and therapeutic agents.
作用机制
The mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid involves:
Fmoc Protection: Protects the amino group during peptide synthesis, preventing unwanted side reactions.
Azido Group: Participates in click chemistry reactions, enabling the formation of stable triazole linkages.
相似化合物的比较
Similar Compounds
- (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid .
- (9H-Fluoren-9-yl)methoxycarbonyl MeDbz-OH .
Uniqueness
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-8-azido-2-methyloctanoic acid is unique due to its combination of an Fmoc protecting group and an azido group, making it highly versatile for peptide synthesis and bioconjugation applications .
属性
分子式 |
C24H28N4O4 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC 名称 |
(2S)-8-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloctanoic acid |
InChI |
InChI=1S/C24H28N4O4/c1-24(22(29)30,14-8-2-3-9-15-26-28-25)27-23(31)32-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21H,2-3,8-9,14-16H2,1H3,(H,27,31)(H,29,30)/t24-/m0/s1 |
InChI 键 |
MSKNYBLJPSFPBR-DEOSSOPVSA-N |
手性 SMILES |
C[C@](CCCCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CC(CCCCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


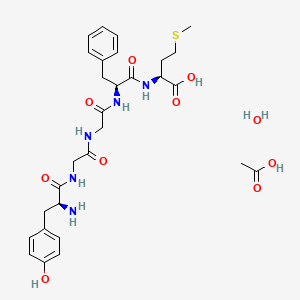
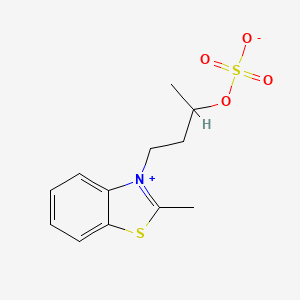
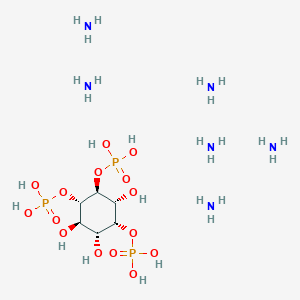

![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-(1H-indol-2-YL)-acetic acid](/img/structure/B1516761.png)
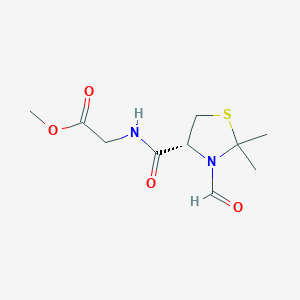
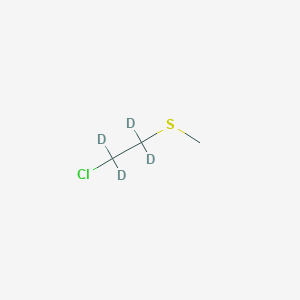

![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1516771.png)
![tert-butyl 2-((1R,5S,6S)-3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl)acetate](/img/structure/B1516783.png)
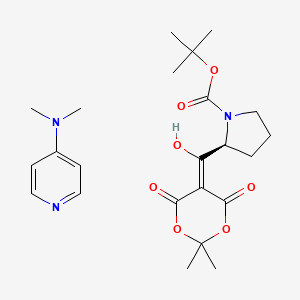
![beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1)-N-[(15Z)-tetracosenoyl]sphingosine](/img/structure/B1516788.png)
